![molecular formula C20H27N3O3 B281973 6-[[4-(4-Ethylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281973.png)

6-[[4-(4-Ethylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

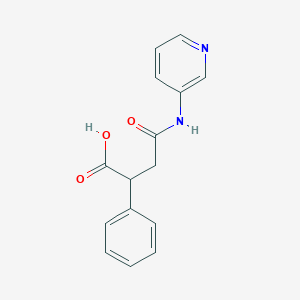

6-[[4-(4-Ethylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid is a chemical compound that belongs to the class of cyclohexene carboxylic acid derivatives. It is commonly known as Eribulin and is used for the treatment of metastatic breast cancer. Eribulin is a synthetic analog of Halichondrin B, which is a natural product derived from marine sponges. The synthesis of Eribulin involves a complex series of chemical reactions, and it is a challenging process.

Mécanisme D'action

Eribulin works by inhibiting the growth of cancer cells by disrupting the microtubule dynamics. Microtubules are essential for the division of cells, and Eribulin binds to the microtubules, preventing their depolymerization. This leads to the formation of stable microtubules, which results in the inhibition of cell division and the induction of cell death.

Biochemical and Physiological Effects:

Eribulin has been found to have several biochemical and physiological effects. It has been found to inhibit the migration and invasion of cancer cells, which is essential for the spread of cancer. Eribulin has also been found to induce apoptosis, which is a process of programmed cell death. Additionally, Eribulin has been found to have anti-angiogenic properties, which means that it inhibits the formation of new blood vessels that are necessary for the growth and spread of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

Eribulin has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its anti-cancer properties, which makes it a valuable compound for cancer research. Additionally, Eribulin has been found to have a low toxicity profile, which means that it can be used in in vitro and in vivo experiments without causing significant harm to cells or animals. However, one of the limitations of Eribulin is that it is a challenging compound to synthesize, which limits its availability for lab experiments.

Orientations Futures

There are several future directions for the research on Eribulin. One of the directions is to study its effectiveness against other types of cancer, such as pancreatic cancer and prostate cancer. Additionally, the mechanism of action of Eribulin needs to be further studied to understand how it inhibits the growth of cancer cells. Another direction is to explore the potential of Eribulin as a combination therapy with other anti-cancer drugs. Finally, there is a need to develop more efficient and cost-effective methods for the synthesis of Eribulin, which will make it more widely available for research and clinical use.

Méthodes De Synthèse

The synthesis of Eribulin involves a 53-step process, which makes it a challenging compound to synthesize. The first step in the synthesis process involves the preparation of the cyclohexene ring, which is achieved by a Diels-Alder reaction. The next step involves the introduction of the amino group, which is achieved by a reductive amination reaction. The final step involves the introduction of the carbamate group, which is achieved by a coupling reaction. The synthesis of Eribulin is a time-consuming and expensive process, which limits its availability.

Applications De Recherche Scientifique

Eribulin has been extensively studied for its anti-cancer properties. It has been found to be effective against a wide range of cancers, including breast cancer, ovarian cancer, and non-small cell lung cancer. Eribulin works by inhibiting the growth of cancer cells and inducing cell death. It has also been found to have anti-angiogenic properties, which means that it inhibits the formation of new blood vessels that are necessary for the growth and spread of cancer cells.

Propriétés

Formule moléculaire |

C20H27N3O3 |

|---|---|

Poids moléculaire |

357.4 g/mol |

Nom IUPAC |

6-[[4-(4-ethylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C20H27N3O3/c1-2-22-11-13-23(14-12-22)16-9-7-15(8-10-16)21-19(24)17-5-3-4-6-18(17)20(25)26/h3-4,7-10,17-18H,2,5-6,11-14H2,1H3,(H,21,24)(H,25,26) |

Clé InChI |

CEUNXDNUAJALSF-UHFFFAOYSA-N |

SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O |

SMILES canonique |

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid](/img/structure/B281891.png)

![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)

![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)

![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)

![4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281897.png)

![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)

![Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B281910.png)

![Methyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B281911.png)

![Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281914.png)

![Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281915.png)